molecular formula C21H17FN4O B10929486 1-ethyl-N-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929486
M. Wt: 360.4 g/mol
InChI Key: MBGKCLJJXISDLW-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(2-FLUOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(2-FLUOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

1-ETHYL-N~4~-(2-FLUOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(2-FLUOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The presence of the fluorine and phenyl groups allows it to bind effectively to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines with different substituents. For example:

These comparisons highlight the unique properties of 1-ETHYL-N~4~-(2-FLUOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, particularly its enhanced stability and potential biological activity due to the fluorine substituent.

Properties

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

1-ethyl-N-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17FN4O/c1-2-26-20-16(13-23-26)15(12-19(24-20)14-8-4-3-5-9-14)21(27)25-18-11-7-6-10-17(18)22/h3-13H,2H2,1H3,(H,25,27)

InChI Key

MBGKCLJJXISDLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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